molecular formula C10H10F3N3 B1286106 (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 828241-99-2

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

Cat. No.: B1286106
CAS No.: 828241-99-2
M. Wt: 229.2 g/mol
InChI Key: IDMFQDHIVDCRQN-UHFFFAOYSA-N
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Description

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a chemical compound known for its unique structure and properties It contains a benzoimidazole core substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine typically involves the following steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the methanamine group: This can be done through nucleophilic substitution reactions where the benzoimidazole derivative is reacted with a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the benzoimidazole core.

Scientific Research Applications

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.

    (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains a fluorophenyl group instead of the trifluoromethyl group, resulting in different reactivity and applications.

Uniqueness

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is unique due to the presence of both the trifluoromethyl group and the benzoimidazole core. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMFQDHIVDCRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586324
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828241-99-2
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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